N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide
Description
N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide is a benzotriazinone derivative characterized by a benzo[d][1,2,3]triazin-4-one core linked via an ethyl group to an isoquinoline-1-carboxamide moiety.
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]isoquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(17-14-6-2-1-5-13(14)9-10-20-17)21-11-12-24-19(26)15-7-3-4-8-16(15)22-23-24/h1-10H,11-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBZNQYVHVSFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide typically involves multiple steps, starting with the preparation of the triazine ring. The final step involves the formation of the carboxamide group, often achieved through amidation reactions using suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic processes may also be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in biochemical pathways and cellular processes, contributing to its observed effects .
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Implications
Synthetic Efficiency : Sulfonamide derivatives (e.g., 5c) benefit from one-pot synthesis, while carboxamides (target compound, 14a–14n) require multi-step routes .
Therapeutic Potential: TAK-041 demonstrates the benzotriazinone core’s applicability in CNS disorders, suggesting possible avenues for the target compound if similarly optimized .
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and antimicrobial effects. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C17H14N6O2
- Molecular Weight : 334.33 g/mol
- CAS Number : 2034352-94-6
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
-
Neuroprotective Effects
- Studies have shown that derivatives of 4-oxobenzo[d][1,2,3]triazin exhibit significant inhibitory activity against acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. For instance, one study identified a related compound with high AChE inhibitory activity and neuroprotective effects against oxidative stress in neuronal cell lines (PC12 cells) induced by H₂O₂ .
-
Antimicrobial Activity
- The compound's structural analogs have demonstrated varying degrees of antimicrobial activity. For example, compounds bearing the 4-oxobenzo[d][1,2,3]triazin moiety were synthesized and tested against a range of bacteria and fungi. Some showed promising results with significant inhibition against common pathogens .
Neuroprotective Activity
A study conducted on related triazin derivatives indicated that certain compounds exhibited neuroprotective properties by inhibiting AChE and showing low toxicity in neuronal cells. The mechanism of action was further elucidated through docking studies that revealed interactions with both the catalytic and peripheral sites of AChE .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed through Minimum Inhibitory Concentration (MIC) tests against various bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 6j | E. coli | 0.5 |
| 6i | S. aureus | 0.25 |
| 6k | B. cereus | 0.1 |
The results indicated that the compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
Case Studies
- Alzheimer's Disease Model
- Antimicrobial Efficacy
Q & A
Q. What are the key synthetic steps for preparing N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide?
The synthesis typically involves:
- Step 1: Formation of the ethyl linker via alkylation of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one using ethyl halides or similar reagents under basic conditions .
- Step 2: Amide coupling between the ethyl-linked triazinone and isoquinoline-1-carboxylic acid. Reagents like EDCI or DCC are used to activate the carboxyl group, followed by reaction with the amine group .
- Optimization: Temperature (often 0–25°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios are critical for minimizing side products .
Q. What analytical techniques are essential for characterizing this compound?
Q. What preliminary biological activities have been reported for similar triazinone derivatives?
- Antimicrobial Activity: Derivatives exhibit MIC values of 0.60–22.86 μg/mL against Mycobacterium tuberculosis, surpassing rifampicin in some cases .
- Anticancer Potential: Triazinone cores induce apoptosis in cancer cells via GSK-3β inhibition, as shown in molecular docking studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields during amide coupling steps?
- Catalyst Selection: Use HOBt (hydroxybenzotriazole) to reduce racemization and improve coupling efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require strict moisture control .
- Post-Reaction Workup: Crystallization in ethanol/water mixtures improves purity, while column chromatography resolves by-products like unreacted triazinone .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-Response Validation: Replicate assays (e.g., MIC tests) under standardized conditions to rule out batch variability .
- Target-Specific Assays: Use kinase profiling or enzyme inhibition assays (e.g., GSK-3β) to isolate mechanisms from off-target effects .
- Computational Validation: Compare molecular docking results (e.g., binding affinity to MTB enzymes vs. human kinases) to contextualize selectivity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Core Modifications: Replace the benzo[b]thiophene moiety with isoquinoline to assess impact on lipophilicity (LogP) and target binding .
- Linker Variations: Test ethylene vs. propylene spacers to optimize distance between triazinone and carboxamide groups .
- Bioisosteric Replacement: Substitute the triazinone ring with quinazolinone to evaluate metabolic stability .
Methodological Insights
Q. What in silico tools are recommended for predicting pharmacokinetic properties?
Q. How to design assays for evaluating anti-inflammatory activity?
- Cellular Models: Use LPS-induced RAW 264.7 macrophages to measure TNF-α suppression via ELISA .
- Enzyme Targets: Test COX-2 inhibition in vitro, comparing IC₅₀ values with celecoxib as a control .
Key Recommendations
- Prioritize continuous flow reactors for large-scale synthesis to maintain reproducibility .
- Combine X-ray crystallography and Hirshfeld surface analysis to correlate solid-state structure with solubility .
- Validate computational predictions with cryo-EM for target-binding confirmation in complex biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
